Technical Monograph: 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Technical Monograph: 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Executive Summary
This technical guide profiles 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS 667437-23-2), a substituted cinchoninic acid derivative. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of Neurokinin-3 (NK3) receptor antagonists (e.g., analogs of osanetant and talnetant) and potential antimalarial agents.
The guide details the Pfitzinger reaction pathway for its synthesis, providing a self-validating experimental protocol, expected physicochemical properties, and structural characterization data. It is designed for organic chemists and pharmaceutical researchers requiring high-purity synthesis and functionalization strategies.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The compound is characterized by a quinoline core substituted with a methyl group at the 6-position and an ortho-tolyl group at the 2-position. The steric hindrance introduced by the ortho-methyl group on the phenyl ring is a key structural feature influencing binding affinity in biological targets.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid |
| CAS Number | 667437-23-2 |
| Molecular Formula | C₁₈H₁₅NO₂ |
| Molecular Weight | 277.32 g/mol |
| LogP (Predicted) | ~4.98 |
| pKa (Predicted) | ~3.8 (Carboxylic acid), ~4.5 (Quinoline N) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |
| MDL Number | MFCD03420005 |
Synthetic Pathway: The Pfitzinger Reaction[2][8][9][11][12][13]
The most robust route to 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction . This condensation involves the reaction of a substituted isatin with a ketone containing an
Reaction Logic[8][13]
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Nucleophilic Attack: The base (KOH) hydrolyzes 5-methylisatin to the isatinate (keto-acid) intermediate.
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Condensation: The ketone (2'-methylacetophenone) undergoes an aldol-type condensation with the keto-carbonyl of the isatinate.
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Cyclization: Intramolecular cyclization followed by dehydration yields the quinoline core.
Pathway Visualization
[13]
Experimental Protocol
Safety Warning: This procedure involves corrosive bases (KOH) and glacial acetic acid. Perform all operations in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).
Materials
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5-Methylisatin: 1.61 g (10.0 mmol)
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2'-Methylacetophenone: 1.48 g (11.0 mmol, 1.1 eq)
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Potassium Hydroxide (KOH): 33% aqueous solution (20 mL)
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Ethanol (Absolute): 20 mL
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Glacial Acetic Acid: For acidification[2]
Step-by-Step Methodology
-
Isatinate Formation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-methylisatin (1.61 g) in 33% aqueous KOH (20 mL).
-
Heat gently to ~50°C until the orange solid dissolves and the solution turns yellow (indicating ring opening to the isatinate).
-
-
Condensation:
-
Add 2'-methylacetophenone (1.48 g) dissolved in ethanol (20 mL) to the reaction mixture.
-
Critical Step: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 85°C) for 12–16 hours .
-
Observation: The solution may darken slightly; this is normal.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a beaker and place in an ice bath.
-
Acidification: Slowly add glacial acetic acid dropwise with vigorous stirring. Monitor pH until it reaches ~4.0.[2]
-
Precipitation: A voluminous white to pale-yellow precipitate will form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Filter the solid using a Buchner funnel.[3]
-
Wash the filter cake with cold water (3 x 20 mL) to remove excess salts and acetic acid.
-
Wash with a small amount of cold ethanol (5 mL) to remove unreacted ketone.
-
Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) or glacial acetic acid to obtain analytical grade crystals.
-
Dry in a vacuum oven at 60°C for 6 hours.
-
Workflow Diagram
Characterization & Validation
To validate the synthesis of CAS 667437-23-2, the following spectral signatures must be confirmed.
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
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Carboxylic Acid: Broad singlet at δ 13.5–14.0 ppm (1H, COOH).
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Quinoline H3: Singlet at δ 8.0–8.2 ppm (Characteristic of Pfitzinger products).
-
Aromatic Region: Multiplets between δ 7.3–8.5 ppm corresponding to the quinoline and phenyl ring protons.
-
Methyl Groups:
-
Singlet at δ ~2.5 ppm (3H, 6-Methyl on quinoline).
-
Singlet at δ ~2.3 ppm (3H, 2-Methyl on phenyl ring).
-
Mass Spectrometry (ESI-MS)
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Positive Mode (M+H): Calculated m/z = 278.11; Observed m/z = 278.1 ± 0.2.
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Negative Mode (M-H): Calculated m/z = 276.10.
Applications in Drug Discovery
NK3 Receptor Antagonism
This compound shares the core pharmacophore with Osanetant and Talnetant . The 2-phenylquinoline-4-carboxamide scaffold is essential for binding to the Neurokinin-3 receptor.
-
Structure-Activity Relationship (SAR): The 4-carboxylic acid moiety serves as a handle for amidation. Converting this acid to a chiral amide (e.g., with (S)-1-phenylethylamine) typically increases potency.
-
Steric Lock: The ortho-methyl group on the 2-phenyl ring restricts rotation, potentially locking the biaryl system into a bioactive conformation favored by the receptor pocket.
Antimalarial Activity
Substituted cinchoninic acids are precursors to quinoline-methanol antimalarials. The 2-aryl substitution pattern mimics aspects of the quinine scaffold, providing a starting point for lipophilic side-chain attachment.
References
-
Hit2Lead. 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | CAS# 667437-23-2.[4] Retrieved from
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.
-
Sigma-Aldrich. 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (Isomer Reference). Retrieved from
-
Al-Qawasmeh, R. A., et al. (2012).[5] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[6][7][8] Acta Crystallographica Section E.
Sources
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. scribd.com [scribd.com]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. You are being redirected... [hit2lead.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | 18060-34-9 [sigmaaldrich.com]
- 7. 6-METHYL-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID CAS#: 60538-98-9 [m.chemicalbook.com]
- 8. 6-METHYL-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID | 60538-98-9 [chemicalbook.com]
